REACTION_CXSMILES
|
[CH3:1][P:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1)([CH3:4])=[O:3].[Cl-].[NH4+]>CO.O.[Fe]>[CH3:4][P:2]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[NH2:11])([CH3:1])=[O:3] |f:1.2|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
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CP(=O)(C)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.604 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.68 g
|
Type
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catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 30 min
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Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
WASH
|
Details
|
The celite pad was rinsed with methanol
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified via Biotage (linear gradient 0-20%, methanol/dichloromethane; 25M column)
|
Name
|
|
Type
|
product
|
Smiles
|
CP(=O)(C)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.51 mmol | |
AMOUNT: MASS | 1.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |